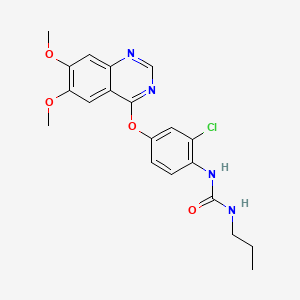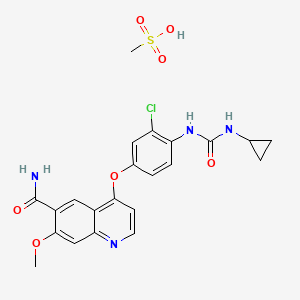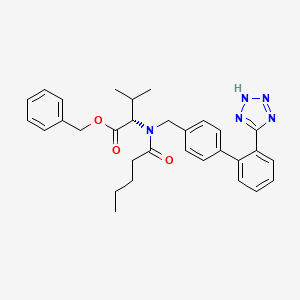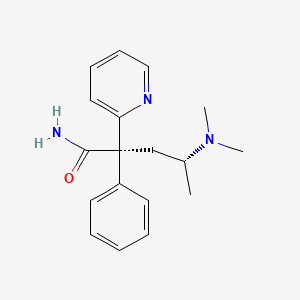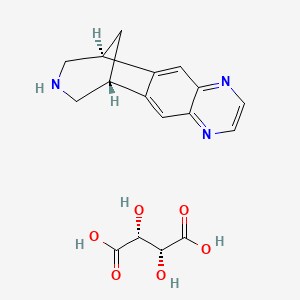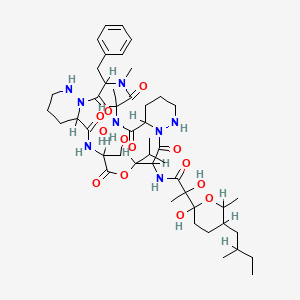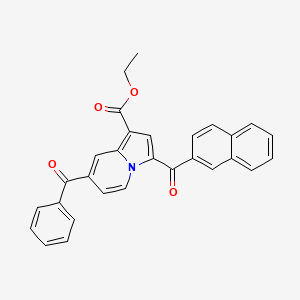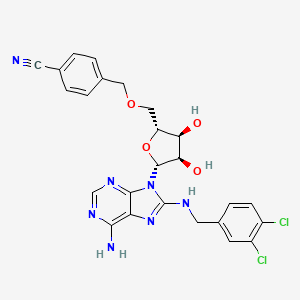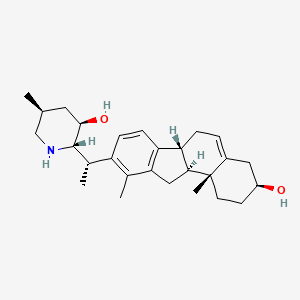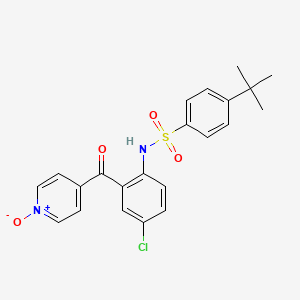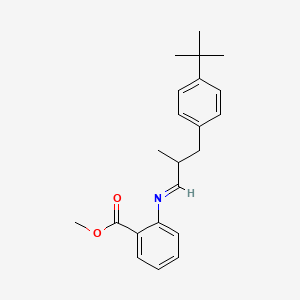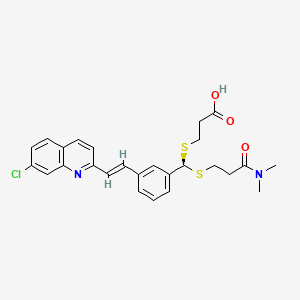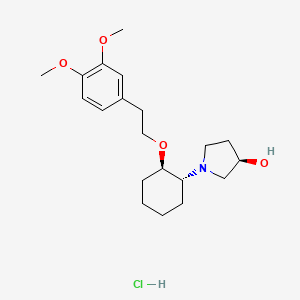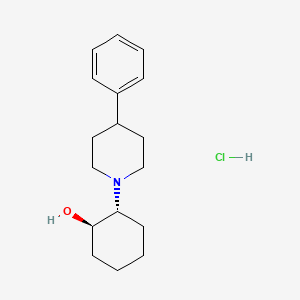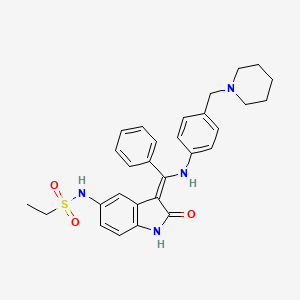
Hesperidin
描述
Hesperadin 是一种小分子抑制剂,以其抑制极光激酶,特别是极光 A 和极光 B 的作用而闻名 。这些激酶对于细胞分裂过程中染色体的排列和分离至关重要。
科学研究应用
Hesperadin 具有广泛的科学研究应用,包括:
作用机制
Hesperadin 通过与极光 A 和极光 B 激酶的活性位点结合来发挥其作用,抑制其活性。 这种抑制会破坏细胞分裂过程中染色体的正确排列和分离,导致癌细胞的细胞周期停滞和凋亡 。 Hesperadin 的分子靶点包括这些激酶的 ATP 结合位点,所涉及的途径主要与有丝分裂的调节有关 。
生化分析
Biochemical Properties
Hesperadin interacts with various enzymes and proteins, primarily the mitotic kinases Aurora B and Aurora A . It inhibits chromosome alignment and segregation by limiting the function of these kinases . This interaction is crucial in the biochemical reactions involving Hesperadin.
Cellular Effects
Hesperadin has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, Hesperadin has been found to cause mitochondrial damage in pancreatic cancer cells, leading to the production of reactive oxygen species, endoplasmic reticulum stress, and apoptotic cell death .
Molecular Mechanism
At the molecular level, Hesperadin exerts its effects through binding interactions with biomolecules and changes in gene expression. It directly binds to CaMKII-δ, a type of kinase, and specifically blocks its activation in an ATP-competitive manner . This interaction leads to the inhibition of enzyme activity and changes in gene expression, contributing to its cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Hesperadin have been observed to change over time. It has been found to functionally ameliorate both ischemia/reperfusion (I/R)- and overexpressed CaMKII-δ9–induced cardiomyocyte death, myocardial damage, and heart failure in both rodents and human embryonic stem cell–derived cardiomyocytes .
Dosage Effects in Animal Models
The effects of Hesperadin vary with different dosages in animal models. For instance, in a BALB/c nude mouse model with xenografted tumors of human cancer cells, Hesperadin delayed tumor growth without inducing cardiomyocyte death or cardiac injury .
Metabolic Pathways
Hesperadin is involved in various metabolic pathways. Upon oral administration, it passes to the colon, where it can be hydrolyzed to hesperetin by colonic microbiota prior to its absorption into the colonic enterocyte .
Transport and Distribution
It is known that Hesperadin directly binds to CaMKII-δ, suggesting that it may interact with transporters or binding proteins .
准备方法
合成路线和反应条件
Hesperadin 可以通过一系列化学反应合成,涉及形成吲哚啉酮核心。 合成路线通常涉及苯胺衍生物与靛红衍生物的缩合,然后进行进一步修饰以引入必要的官能团 。反应条件通常包括使用有机溶剂、催化剂和控制温度以确保获得所需的产物。
工业生产方法
Hesperadin 的工业生产涉及将实验室合成方法扩展到更大的反应器中,并优化反应条件以提高产量和纯度。 这可能包括使用连续流动反应器、先进的纯化技术和严格的质量控制措施以确保最终产品的始终如一和可重复性 。
化学反应分析
反应类型
Hesperadin 经历各种化学反应,包括:
氧化: Hesperadin 可以被氧化以形成不同的衍生物,这些衍生物可能具有改变的生物活性。
还原: 还原反应可以改变 Hesperadin 上的官能团,可能改变其抑制特性。
常用试剂和条件
这些反应中常用的试剂包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及各种用于取代反应的亲核试剂。 条件通常包括控制温度、特定溶剂和催化剂以推动反应完成 。
形成的主要产物
这些反应形成的主要产物包括具有修饰官能团的各种 Hesperadin 衍生物。 可以进一步研究这些衍生物的生物活性及其潜在的治疗应用 。
相似化合物的比较
类似化合物
VX-680: 另一种具有类似作用机制的极光激酶抑制剂。
ZM447439: 抑制极光激酶,并已研究其在癌症治疗中的潜力.
Hesperadin 的独特性
Hesperadin 独特之处在于它特异性地抑制极光 A 和极光 B 激酶,使其成为研究这些激酶在细胞分裂中作用的宝贵工具。 它诱导癌细胞细胞周期停滞和凋亡的能力突出了其作为治疗剂的潜力 。
属性
IUPAC Name |
N-[2-hydroxy-3-[C-phenyl-N-[4-(piperidin-1-ylmethyl)phenyl]carbonimidoyl]-1H-indol-5-yl]ethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32N4O3S/c1-2-37(35,36)32-24-15-16-26-25(19-24)27(29(34)31-26)28(22-9-5-3-6-10-22)30-23-13-11-21(12-14-23)20-33-17-7-4-8-18-33/h3,5-6,9-16,19,31-32,34H,2,4,7-8,17-18,20H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYHIYZMIFPJROG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC2=C(C=C1)NC(=C2C(=NC3=CC=C(C=C3)CN4CCCCC4)C5=CC=CC=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00195086 | |
| Record name | Hesperadin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00195086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
516.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
422513-13-1 | |
| Record name | Hesperadin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0422513131 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hesperadin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00195086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HESPERADIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PTR491OS14 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


